molecular formula C6H15Cl2F3N2 B1447062 (4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride CAS No. 1803599-06-5

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Cat. No.: B1447062
CAS No.: 1803599-06-5
M. Wt: 243.1 g/mol
InChI Key: WBJGNPYLVQYVMR-UHFFFAOYSA-N
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Description

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2F3N2 and a molecular weight of 243.1 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride typically involves the reaction of 4-aminobutylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the type of reaction and reagents used .

Scientific Research Applications

(4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Aminobutyl)(2,2,2-trifluoroethyl)amine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the 4-aminobutyl and 2,2,2-trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

N'-(2,2,2-trifluoroethyl)butane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2.2ClH/c7-6(8,9)5-11-4-2-1-3-10;;/h11H,1-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJGNPYLVQYVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(F)(F)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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